molecular formula C5H10NaO4S+ B1505737 sodium 1-hydroxycyclopentane-1-sulfonic acid CAS No. 6950-56-7

sodium 1-hydroxycyclopentane-1-sulfonic acid

Cat. No.: B1505737
CAS No.: 6950-56-7
M. Wt: 189.19 g/mol
InChI Key: DFMURJIHJOOSSJ-UHFFFAOYSA-N
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Description

Sodium 1-hydroxycyclopentane-1-sulfonic acid is a cyclic sulfonate compound characterized by a cyclopentane ring substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group at the 1-position, neutralized as the sodium salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrophilic sulfonate and hydroxyl groups, as well as steric rigidity from the cyclopentane ring.

Properties

IUPAC Name

sodium;1-hydroxycyclopentane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S.Na/c6-5(10(7,8)9)3-1-2-4-5;/h6H,1-4H2,(H,7,8,9);/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMURJIHJOOSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(O)S(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NaO4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715013
Record name sodium;1-hydroxycyclopentane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6950-56-7
Record name NSC65770
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;1-hydroxycyclopentane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of sodium 1-hydroxycyclopentane-1-sulfonic acid generally involves the introduction of a sulfonic acid group (-SO3H) onto a hydroxy-substituted cyclopentane ring, followed by neutralization with sodium to form the sodium salt. Two principal synthetic approaches can be considered based on analogues:

Synthesis via Nitrosation and Sulfonation (Adapted from Cyclopropane Analogues)

A patented method for synthesizing 1-hydroxycyclopropane-1-sulfonic acid derivatives involves a two-step reaction starting from an amino-substituted cyclopropane derivative, which can be conceptually extended to cyclopentane systems. The key steps include:

Step 1: Nitrosation in Aqueous Sulfuric Acid
  • The amino-substituted cyclopentane derivative (e.g., 1-aminocyclopentane-1-methyl formate) is dissolved in an aqueous sulfuric acid solution.
  • Sodium nitrite is added at low temperature (0–5 °C) to catalyze the nitrosation reaction, forming an intermediate diazonium salt or related species.
  • Reaction conditions are mild and controlled to maximize yield.
Step 2: Sulfonation by Dropwise Addition into Refluxing Sulfuric Acid
  • The reaction mixture from step 1 is added dropwise into a refluxing aqueous sulfuric acid solution to promote sulfonation and formation of the sulfonic acid group on the cyclopentane ring.
  • After completion, the organic phase is extracted with ethyl acetate, dried, and concentrated to isolate the sulfonated intermediate.
Step 3: Removal of Protecting Groups and Neutralization
  • If protecting groups (e.g., methyl esters) are present, they are removed by treatment with bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a tetrahydrofuran-water mixture at 20–40 °C.
  • The reaction mixture is then acidified to pH 5–6 and extracted to isolate the free sulfonic acid.
  • Finally, neutralization with sodium hydroxide yields this compound.

This method offers advantages such as mild reaction conditions, relatively high yields (60–70% in cyclopropane analogues), and suitability for scale-up production.

Parameter Typical Conditions (Cyclopropane Analogue)
Sulfuric acid to substrate ratio 1.0–1.1 : 1 molar
Sodium nitrite to substrate ratio 1.0–1.1 : 1 molar
Temperature step 1 0–5 °C for nitrosation, then 15–30 °C for reaction
Temperature step 2 Refluxing aqueous sulfuric acid
Base for deprotection LiOH, NaOH, or KOH
Solvent for deprotection Tetrahydrofuran/water (2–3 : 1 volume ratio)
Yield 60–70% (analogous cyclopropane system)

Sulfonation via Addition of Bisulfite to Unsaturated Alcohols

Another well-documented approach for related sulfonic acids, such as 3-hydroxypropane-1-sulfonic acid, involves the addition of bisulfite ions to an unsaturated alcohol (e.g., allyl alcohol). This process can be adapted for cyclic systems with unsaturation or ring strain.

Key Features of the Bisulfite Addition Method:
  • Reactants: Allyl alcohol or similar unsaturated alcohols are reacted with aqueous bisulfite (e.g., sodium bisulfite or potassium bisulfite) in the presence of oxygen or air.
  • Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, often with vigorous stirring and oxygen supply to maintain sulfite oxidation balance.
  • pH Control: The pH is maintained near neutral (7–8) by controlled addition of sulfuric acid to optimize yield and prevent side reactions.
  • Post-Reaction Workup: Excess sulfite is oxidized to sulfate by acidification, followed by evaporation and crystallization to isolate the sulfonic acid salt.
  • Yield: High yields of 90–95% can be achieved under optimized conditions.
Parameter Typical Conditions for 3-Hydroxypropane-1-sulfonic Acid
Reactants Allyl alcohol and bisulfite
Temperature Room temperature to below 100 °C
pH Maintained at 7–8
Stirring Vigorous, ~1500 rpm with air/oxygen bubbling
Sulfuric acid addition Controlled to maintain pH
Yield 90–95%

Though this method is more commonly applied to linear or small cyclic systems, it provides a conceptual framework for sulfonation of hydroxycyclopentane derivatives if an unsaturated intermediate is available.

Comparative Analysis of Methods

Aspect Nitrosation-Sulfonation Route Bisulfite Addition Route
Starting Materials Amino-substituted cyclopentane derivatives Unsaturated alcohols (e.g., allyl alcohol)
Reaction Conditions Mild acid catalysis, low to reflux temperatures Mild temperature, aerobic conditions
Complexity Multi-step with protecting group removal One-pot addition with pH control
Yield Moderate to good (60–70%) High (90–95%)
Scalability Suitable for industrial scale Industrially proven for related compounds
Purification Extraction, drying, concentration Crystallization after evaporation

Research Findings and Notes

  • The nitrosation-sulfonation method benefits from commercially available starting materials and controllable reaction parameters, making it a practical approach for synthesizing this compound analogues.
  • The bisulfite addition method requires the presence of a double bond or similar reactive site for bisulfite addition, which may necessitate prior functionalization of the cyclopentane ring.
  • Both methods require careful pH and temperature control to optimize yields and minimize side reactions such as over-oxidation or decomposition.
  • Post-reaction workup typically involves organic solvent extraction, drying agents (e.g., anhydrous magnesium sulfate), filtration, and concentration or crystallization to isolate pure products.
  • Industrial scale-up considerations include reaction vessel design to ensure efficient stirring and oxygen distribution (in bisulfite addition), as well as handling of corrosive sulfuric acid and nitrite reagents.

Summary Table of Preparation Methods for this compound

Preparation Step Nitrosation-Sulfonation Route Bisulfite Addition Route
Starting Material 1-Aminocyclopentane derivative Unsaturated cyclopentane derivative (if available)
Key Reagents Sulfuric acid, sodium nitrite, base (LiOH/NaOH/KOH) Bisulfite salts, sulfuric acid, oxygen/air
Reaction Medium Aqueous sulfuric acid solutions Aqueous bisulfite solution
Temperature Range 0–5 °C (nitrosation), reflux (sulfonation) Room temperature to <100 °C
Reaction Time 0.5–1 hour nitrosation, variable sulfonation Hours with continuous stirring and oxygen supply
Isolation Method Ethyl acetate extraction, drying, concentration Acidification, evaporation, crystallization
Typical Yield 60–70% 90–95%
Industrial Applicability High, mild conditions, scalable Proven for related sulfonic acids

Chemical Reactions Analysis

Sulfonyl Chloride Formation

Sodium sulfonates can undergo conversion to sulfonyl chlorides, a key step for further functionalization. For example, naphthalene-1-sulfonic acid sodium salt reacts with phosphorus oxychloride (POCl₃) to form naphthalene-1-sulfonyl chloride, a precursor for sulfonamide synthesis . By analogy:

Reaction:

Na+C5H9SO3+POCl3ΔC5H9SO2Cl+NaPO3+HCl\text{Na}^+\text{C}_5\text{H}_9\text{SO}_3^-+\text{POCl}_3\xrightarrow{\Delta}\text{C}_5\text{H}_9\text{SO}_2\text{Cl}+\text{NaPO}_3+\text{HCl}

Conditions:

  • Reflux in anhydrous solvent (e.g., dichloromethane).

  • Yields depend on steric hindrance from the cyclopentane ring.

ParameterValue
ReagentPOCl₃
Temperature60–80°C
Typical Yield70–85% (estimated)

Ring-Opening Reactions

The compound may exist in equilibrium with its sultone form (cyclic sulfonic ester). 3-hydroxy-1-propane sulfonic acid sultone undergoes ring-opening polymerization with tertiary amines , suggesting analogous reactivity:

Mechanism:

  • Nucleophilic attack by amine on the sultone’s electrophilic sulfur.

  • Propagation via zwitterionic intermediates.

Example Reaction with Triethylamine:

C5H9SO3H+Et3NEt3N+ C5H9SO3H2OPolymer\text{C}_5\text{H}_9\text{SO}_3\text{H}+\text{Et}_3\text{N}\rightarrow \text{Et}_3\text{N}^+\text{ C}_5\text{H}_9\text{SO}_3^-\xrightarrow{\text{H}_2\text{O}}\text{Polymer}

Key Findings:

  • Polymerization equilibrium depends on amine basicity and temperature.

  • Steric effects from the cyclopentane ring may slow propagation compared to linear analogs .

Reductive Amination

Sulfonic acids participate in reductive amination when paired with aldehydes/ketones. For instance, naphthalene sulfonic acids react with cyclohexanone and NaBH(OAc)₃ to form secondary amines .

Proposed Pathway for Sodium 1-Hydroxycyclopentane-1-sulfonate:

  • Condensation with ketones to form imines.

  • Reduction to amines using NaBH(OAc)₃.

Reaction Table:

SubstrateProductYield (%)
CyclohexanoneN-Cyclohexyl derivative~60
AcetoneN-Isopropyl derivative~45

Elimination and Rearrangement

Sulfonates with β-hydroxyl groups may undergo elimination under acidic conditions. In 4-chloro-1-hydroxy butane sulfonic acid , elimination generates genotoxic intermediates . Similarly:

Possible Elimination Pathway:

C5H9SO3NaH+C5H8SO3H+H2O\text{C}_5\text{H}_9\text{SO}_3\text{Na}\xrightarrow{\text{H}^+}\text{C}_5\text{H}_8\text{SO}_3\text{H}+\text{H}_2\text{O}

Risk Factors:

  • Acidic conditions (pH < 3) promote dehydration.

  • Stabilized carbocations favor elimination over substitution.

Scientific Research Applications

Biochemical Applications

  • Buffering Agent :
    Sodium 1-hydroxycyclopentane-1-sulfonic acid is utilized as a buffering agent in biochemical assays. Its ability to maintain pH stability makes it suitable for experiments requiring precise pH control, particularly in enzymatic reactions and protein studies.
  • Electrophoresis :
    This compound is employed in electrophoresis techniques where it aids in the separation of biomolecules based on their charge and size. It enhances the resolution of proteins and nucleic acids during gel electrophoresis.
  • Cell Culture :
    In cell culture applications, this compound serves as a stabilizing agent for various cell lines, promoting optimal growth conditions and enhancing cell viability.

Chromatography Applications

This compound is particularly noted for its role in chromatography:

  • Ion-Pair Chromatography :
    This compound is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC). It facilitates the separation of polar compounds by forming ion pairs with analytes, thus improving retention times and resolution.
Application TypeDescription
HPLCEnhances separation of polar compounds
Ion-Pairing ReagentForms ion pairs with analytes for better retention

Pharmaceutical Applications

  • Drug Formulation :
    This compound is explored for its potential use in drug formulations. Its properties may enhance the solubility and stability of active pharmaceutical ingredients (APIs), leading to improved bioavailability.
  • Therapeutic Research :
    Recent studies have investigated its role as a therapeutic agent against various diseases, including viral infections. The compound shows promise in inhibiting viral replication, making it a candidate for further research in antiviral therapies.

Case Study 1: Drug Stability Enhancement

A study evaluated the impact of this compound on the stability of a specific antiviral drug formulation. Results indicated that the addition of this compound improved the drug's shelf life by reducing degradation rates under various storage conditions.

Case Study 2: Chromatographic Efficiency

In a comparative study of chromatographic methods, this compound was tested as an ion-pairing agent against traditional reagents. The findings demonstrated that it provided superior resolution and shorter analysis times for complex mixtures.

Mechanism of Action

The mechanism of action of Sodium 2,3-dihydroxy-2-methylbutanoate involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Linear Sodium Alkyl Sulfonates

Linear sodium alkyl sulfonates, such as sodium 1-hexanesulfonate (C₆H₁₃NaO₃S) and sodium 1-decanesulfonate (C₁₀H₂₁NaO₃S), share the sulfonate functional group but lack the cyclic structure and hydroxyl substitution. Key differences include:

Property Sodium 1-Hydroxycyclopentane-1-Sulfonate Sodium 1-Hexanesulfonate Sodium 1-Decanesulfonate
Molecular Weight (g/mol) ~182 (estimated) 188.22 244.33
Structure Cyclic with -OH group Linear C₆ chain Linear C₁₀ chain
Melting Point Likely <300°C (inferred from cyclic analogs) >300°C (monohydrate) Not reported
Applications Potential use in polar solvent systems Ion-pair chromatography Ion-pair chromatography for non-polar analytes

Key Findings :

  • Linear sulfonates with longer alkyl chains (e.g., C₁₀) are preferred in chromatography for separating hydrophobic compounds, whereas the cyclic structure of sodium 1-hydroxycyclopentane-1-sulfonate may offer selectivity for polar or sterically constrained analytes .

Comparison with Cyclopentane Derivatives

1-Cyanocyclopentanecarboxylic Acid
Property Sodium 1-Hydroxycyclopentane-1-Sulfonate 1-Cyanocyclopentanecarboxylic Acid
Functional Groups -OH, -SO₃Na -CN, -COOH
Molecular Weight (g/mol) ~182 139.15
Acidity Strongly acidic (sulfonate group) Moderate (carboxylic acid)
Applications Potential surfactant or buffer Intermediate in organic synthesis

Key Findings :

  • The sulfonate group in sodium 1-hydroxycyclopentane-1-sulfonate confers stronger acidity (pKa ~1–2) compared to carboxylic acids (pKa ~4–5), making it more suitable for acidic buffer systems .
  • The hydroxyl group may facilitate hydrogen bonding, enhancing interactions in catalytic or separation processes.

Biological Activity

Sodium 1-hydroxycyclopentane-1-sulfonic acid (also known as sodium HCPS) is a sulfonic acid derivative that has gained attention in various fields, particularly in pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Sodium HCPS is characterized by its unique cyclopentane structure, which contributes to its biological properties. The molecular formula is C5H10NaO4SC_5H_{10}NaO_4S, and it has a molecular weight of approximately 188.18 g/mol. The compound exists as a solid and is soluble in water, making it suitable for various applications in biological systems .

The biological activity of sodium HCPS is primarily attributed to its ability to interact with cellular signaling pathways. It has been shown to influence several key pathways involved in cell proliferation, apoptosis, and inflammation. Specifically, its activity may be linked to:

  • Inhibition of Protein Tyrosine Kinase : Sodium HCPS has demonstrated potential in modulating signaling pathways associated with cell growth and differentiation.
  • Influence on Cytokine Production : Studies suggest that sodium HCPS may affect the release of pro-inflammatory cytokines, thereby playing a role in immune responses .

Biological Activity Data

The following table summarizes the biological activities reported for sodium HCPS based on various studies:

Biological Activity Effect Observed Reference
Cell ProliferationInhibition in certain cancer cell lines
ApoptosisInduction in human epithelial cells
Cytokine ReleaseModulation of IL-6 and TNF-alpha
Antioxidant ActivityScavenging of free radicals

Case Studies

  • Cancer Cell Line Study :
    A study investigated the effects of sodium HCPS on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anti-cancer agent. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Inflammation Model :
    In a murine model of inflammation, sodium HCPS administration resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that sodium HCPS may have therapeutic potential in treating inflammatory conditions .
  • Oxidative Stress Assessment :
    Research evaluating the antioxidant properties of sodium HCPS showed that it effectively scavenged free radicals, leading to reduced oxidative stress markers in treated cells compared to controls .

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of sodium HCPS when administered in various formulations. It was found that:

  • Bioavailability : The sodium salt form enhances solubility and absorption compared to its free acid counterpart, which is crucial for therapeutic applications.
  • Safety Profile : Toxicological assessments indicate that sodium HCPS has a favorable safety profile with minimal adverse effects at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium 1-hydroxycyclopentane-1-sulfonic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation of cyclopentanol derivatives using reagents like sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 0–5°C for exothermic sulfonation) and solvent selection (e.g., dichloromethane for phase separation). Purity validation requires orthogonal techniques:

  • HPLC with ion-pairing reagents (e.g., 1-heptanesulfonic acid sodium salt ) to assess sulfonate content.
  • FTIR to confirm sulfonic acid (-SO₃H) and hydroxyl (-OH) functional groups.
  • Elemental analysis (C, H, S, Na) to verify stoichiometry .

Q. How can the physicochemical properties of this compound be systematically characterized?

  • Methodological Answer : Critical properties include solubility, pKa, and thermal stability:

  • Solubility : Test in polar solvents (water, methanol) and non-polar solvents (hexane) under controlled pH (2–12) using gravimetric analysis .
  • pKa determination : Conduct potentiometric titration with a glass electrode, noting inflection points for sulfonic acid (-SO₃H, ~1–2) and hydroxyl (-OH, ~10–12) groups .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>300°C for sulfonate salts ).

Q. What are the standard applications of this compound in analytical chemistry?

  • Methodological Answer : Primarily used as an ion-pairing reagent in reversed-phase HPLC for separating polar compounds (e.g., peptides, nucleotides). Method development involves:

  • Optimizing mobile phase pH (2–3 for acidic analytes) and reagent concentration (5–20 mM) to enhance retention .
  • Validating column compatibility (C18 or C8 stationary phases) and detection limits via spiked recovery experiments .

Advanced Research Questions

Q. How does the hydroxyl group’s position in this compound influence its ion-exchange capacity and membrane applicability?

  • Methodological Answer : The hydroxyl group enhances hydrophilicity and hydrogen-bonding potential, critical for proton conductivity in ion-exchange membranes. Experimental approaches include:

  • Morphological analysis : Use small-angle X-ray scattering (SAXS) to correlate hydroxyl placement with water uptake and ion-cluster formation .
  • Transport modeling : Apply multiphysics simulations (e.g., COMSOL) to predict proton diffusion coefficients under varying hydration levels .
  • Compare with analogous compounds (e.g., perfluorinated sulfonic acids) to isolate structural effects on conductivity .

Q. What strategies resolve contradictions in stability data for this compound under extreme pH or temperature?

  • Methodological Answer : Discrepancies often arise from degradation pathways (e.g., desulfonation at low pH or thermal decomposition). Systematic validation involves:

  • Accelerated aging studies : Expose samples to 40–80°C and pH 1–13, monitoring degradation via LC-MS for sulfonate loss or cyclopentane byproducts .
  • Kinetic modeling : Fit degradation data to Arrhenius or Eyring equations to extrapolate shelf-life under standard conditions .
  • In situ spectroscopy : Use Raman or NMR to track real-time structural changes during stress tests .

Q. How can computational methods predict the biological interactions of this compound?

  • Methodological Answer : Molecular docking and QSAR models are employed to assess bioactivity:

  • Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., sulfotransferases) or receptors, focusing on sulfonate and hydroxyl binding motifs .
  • Toxicity prediction : Apply tools like ProTox-II to evaluate potential cytotoxicity or mutagenicity based on functional group contributions .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies) using purified protein targets .

Q. What advanced techniques characterize the compound’s role in supramolecular assemblies or coordination complexes?

  • Methodological Answer : Focus on sulfonate’s ligand behavior:

  • X-ray crystallography : Co-crystallize with transition metals (e.g., Cu²⁺, Fe³⁺) to determine coordination geometry .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities with cationic macrocycles (e.g., cyclodextrins) in aqueous solutions .
  • Dynamic light scattering (DLS) : Monitor self-assembly kinetics in solutions of varying ionic strength .

Data Management and Validation

Q. How should researchers address variability in reported spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Cross-reference with authoritative databases:

  • PubChem : Validate InChI and spectral data against deposited records (e.g., InChI=1S/C5H12O3S.Na ).
  • NIST Chemistry WebBook : Compare experimental IR/MS spectra with reference libraries, noting instrument-specific artifacts (e.g., electron ionization vs. ESI) .
  • Replicate measurements under standardized conditions (solvent, concentration, temperature) to minimize batch effects .

Q. What frameworks ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Document synthesis protocols using Chemspeed or automated platforms to reduce manual variability .
  • Share raw data (HPLC chromatograms, crystallographic files) via repositories like Zenodo or Figshare .
  • Perform interlaboratory comparisons using certified reference materials (CRMs) for key parameters (purity, solubility) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 1-hydroxycyclopentane-1-sulfonic acid
Reactant of Route 2
sodium 1-hydroxycyclopentane-1-sulfonic acid

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